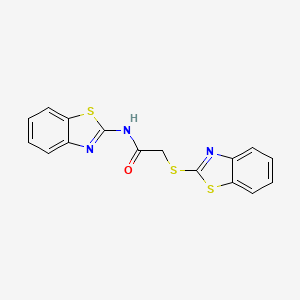

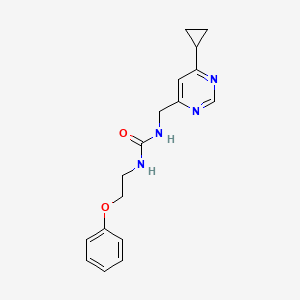

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, also known as BTA-1, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole compounds and has been studied for its ability to modulate various biological processes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Benzothiazole derivatives are a focal point in chemistry due to their unique structure and properties. These compounds are integral to numerous natural and synthetic bioactive molecules. Their synthesis, structural activity relationship, and importance in medicinal chemistry have been comprehensively reviewed, highlighting their wide range of pharmacological activities and their minimal toxic effects. The synthesis methods vary, from conventional multistep processes to one-pot, atom economy procedures that align with green chemistry principles. These methods facilitate the exploration of benzothiazole derivatives in developing new drugs and materials (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).

Therapeutic and Biological Activities

Benzothiazole derivatives are celebrated for their broad spectrum of biological and pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelminthic, and anti-cancer properties. This versatility makes benzothiazoles compelling candidates in drug discovery and medicinal chemistry. The therapeutic potential of these derivatives is so significant that they are often considered for clinical usage to treat various diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Choudhary, Jeyabalan, & Kalra, 2017).

Anticancer Applications

Among the pharmacological activities, the anticancer potential of benzothiazole derivatives is notably emphasized. These compounds, through various mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis by reactive oxygen species (ROS) activation, exhibit potent anticancer activities across different cell lines. This indicates a promising direction for the development of benzothiazole-based chemotherapeutics in cancer treatment (Ahmed et al., 2012; Irfan et al., 2019).

Pharmacological Importance

The benzothiazole scaffold is fundamental in the development of new therapeutic agents due to its versatility and efficacy in various biological activities. The pharmacological importance of benzothiazole and its derivatives is highlighted in numerous studies, showing a broad spectrum of activities and the potential for future drug development. These activities further underline the importance of structural variations and modifications in enhancing the therapeutic potential of benzothiazole derivatives (Asif & Imran, 2020; Rosales-Hernández et al., 2022).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c20-14(19-15-17-10-5-1-3-7-12(10)22-15)9-21-16-18-11-6-2-4-8-13(11)23-16/h1-8H,9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFMABOMZBBKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)